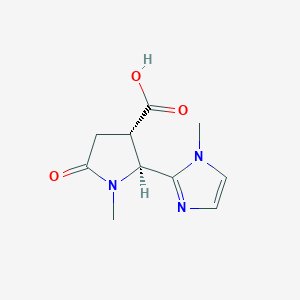

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Descripción

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a 5-oxopyrrolidine core substituted with a methyl group at position 1 and a 1-methylimidazol-2-yl moiety at position 2. This compound’s structural features—including the imidazole ring (a strong hydrogen-bond donor/acceptor) and the carboxylic acid group—suggest applications in medicinal chemistry, such as enzyme inhibition or antimicrobial activity.

Propiedades

IUPAC Name |

(2S,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12-4-3-11-9(12)8-6(10(15)16)5-7(14)13(8)2/h3-4,6,8H,5H2,1-2H3,(H,15,16)/t6-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYNVQSMUYOQHC-XPUUQOCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CC(=O)N2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@@H]2[C@H](CC(=O)N2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with an aldehyde or ketone.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Substitution reactions may involve halogens, acids, or bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism by which (2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structural Differences : Lacks the imidazole substituent present in the target compound.

- Inferred Activity : Simpler pyrrolidine derivatives often serve as intermediates in drug synthesis. The imidazole group in the target compound may enhance binding to biological targets (e.g., metalloenzymes) due to its chelating ability.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Structural Differences : Feature aromatic substituents (e.g., chloro, hydroxyl) on the phenyl ring instead of the imidazole group.

- Reported Activity: Demonstrated potent antioxidant properties via DPPH radical scavenging and reducing power assays. For example, nitroso and amino substituents enhanced activity, suggesting electron-donating groups improve radical neutralization .

- Comparison : The target compound’s imidazole moiety may offer comparable or superior antioxidant activity due to its redox-active nitrogen atoms, though direct testing is required.

Heterocyclic Carboxylic Acid Analogues

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structural Differences : Replaces the pyrrolidine-imidazole system with a pyrimidine ring.

- Properties : Pyrimidines are less basic than imidazoles (pKa ~1.3 vs. ~7.0 for imidazole), affecting solubility and ionization at physiological pH. The chloro and methyl groups may enhance lipophilicity .

- Inferred Activity : Pyrimidine derivatives often exhibit antimicrobial or antiviral properties. The target compound’s imidazole group could provide distinct interaction profiles (e.g., with heme-containing enzymes).

Thiazolidine-2-carboxylic Acid Derivatives (e.g., CAS 891192-95-3)

- Structural Differences : Substitute the pyrrolidine ring with a thiazolidine (sulfur-containing heterocycle).

- Properties : The thiazolidine ring introduces sulfur, which can influence redox behavior and metal coordination.

- Inferred Activity : Thiazolidines are associated with antidiabetic and anti-inflammatory effects. The target compound’s imidazole may offer divergent bioactivity, such as targeting imidazole-gated receptors .

1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Reported Activity: Exhibited antimicrobial activity against S. aureus, E. coli, and P. aeruginosa, with MIC values ranging from 8–64 μg/mL. The nitro group at the phenyl ring enhanced bacterial membrane penetration .

- Comparison : The target compound’s imidazole group could improve activity against Gram-negative bacteria (e.g., via outer membrane disruption) or modulate resistance mechanisms.

Complex III Inhibitors (e.g., Fenpicoxamid, Florylpicoxamid)

- Structural Differences : Patent compounds feature pyridine-carbonyl moieties instead of imidazole.

- Reported Activity : Fungicidal action via inhibition of mitochondrial complex III (Qi site). For example, fenpicoxamid (A.2.4) is effective against Zymoseptoria tritici .

- Comparison : The target compound’s imidazole may compete with pyridine in metal coordination but lacks the extended hydrophobic chains seen in these fungicides, likely reducing antifungal potency.

Actividad Biológica

(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.

The compound is characterized by a complex structure that includes a pyrrolidine ring and an imidazole moiety. Its molecular formula is C12H16N4O3, with a molecular weight of approximately 252.28 g/mol. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 5-oxopyrrolidine, including the compound .

Case Study: A549 Cell Line

A study conducted on the A549 human lung adenocarcinoma cell line demonstrated that compounds related to 5-oxopyrrolidine derivatives exhibit significant cytotoxic effects. The viability of A549 cells was assessed using an MTT assay after treatment with various concentrations of the compound for 24 hours.

Table 1: Anticancer Activity of this compound

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 100 | 66 |

| Cisplatin (Control) | 100 | 45 |

The results indicate that the compound reduced A549 cell viability to 66%, which is notable but less effective compared to cisplatin, a standard chemotherapeutic agent that reduced viability to 45% .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of various 5-oxopyrrolidine derivatives against clinically significant pathogens revealed that certain derivatives exhibited selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | <32 | Active |

| Vancomycin-intermediate S. aureus | <64 | Active |

| Klebsiella pneumoniae | >128 | Not Active |

The results suggest that while some derivatives maintain activity against MRSA, others are ineffective against more resistant strains like Klebsiella pneumoniae .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by specific structural features:

- Imidazole Ring : The presence of the imidazole moiety is critical for enhancing both anticancer and antimicrobial activities.

- Carboxylic Acid Group : The carboxylic acid functionality contributes to the compound's solubility and interaction with biological targets.

- Methyl Substituents : Methyl groups attached to the pyrrolidine ring may enhance lipophilicity, facilitating better membrane penetration.

Q & A

Q. Key Methodological Considerations :

- Optimize reaction temperature, solvent polarity, and catalyst loading to enhance diastereoselectivity.

- Monitor intermediates using HPLC or TLC to confirm regiochemical outcomes .

Advanced: How can researchers resolve contradictions in chromatographic data caused by epimeric impurities?

Epimerization during synthesis or storage can lead to co-eluting peaks in HPLC, complicating purity analysis. Strategies include:

- Chromatographic Optimization : Adjust mobile phase pH (e.g., using ammonium acetate buffers) or column temperature to separate epimers .

- Spectroscopic Confirmation : Use -NMR coupling constants or NOESY to distinguish axial/equatorial substituents in the pyrrolidinone ring .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify conditions promoting epimerization .

Basic: What spectroscopic techniques are essential for confirming the stereochemistry of this compound?

- X-ray Crystallography : Provides unambiguous confirmation of the (2S,3S) configuration via crystal structure analysis .

- NMR Spectroscopy :

- FT-IR : Confirm lactam C=O stretching () and carboxylic acid O-H () .

Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance coupling efficiency for imidazole incorporation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification via acid-base extraction .

- Temperature Control : Maintain reflux temperatures () for cyclization while avoiding decomposition (monitor via in-situ FT-IR) .

Basic: What biological evaluation methods are suitable for assessing the compound’s pharmacological potential?

- Antioxidant Activity : DPPH radical scavenging assays (IC values) .

- Anticancer Screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., AMC-labeled peptides) .

Advanced: How should researchers address stability challenges during long-term storage?

- Degradation Pathways : Hydrolysis of the lactam ring or oxidation of the imidazole moiety may occur.

- Mitigation Strategies :

Basic: What analytical methods are recommended for quantifying trace impurities?

- HPLC-UV/HRMS : Use C18 columns with gradient elution (0.1% formic acid in HO/MeCN) for baseline separation. Detect impurities at .

- ICP-OES : Monitor heavy metal residues (e.g., Pd from catalysis) with detection limits .

Advanced: How can computational methods aid in predicting the compound’s reactivity or bioactivity?

- DFT Calculations : Model transition states for stereochemical outcomes in cyclization steps .

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME estimate solubility (), metabolic stability, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.